Cbz-L-Tyrosine benzyl ester triflate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl (2S)-2-(phenylmethoxycarbonylamino)-3-[4-(trifluoromethylsulfonyloxy)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3NO7S/c26-25(27,28)37(32,33)36-21-13-11-18(12-14-21)15-22(23(30)34-16-19-7-3-1-4-8-19)29-24(31)35-17-20-9-5-2-6-10-20/h1-14,22H,15-17H2,(H,29,31)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDJKKOIYOSXFZ-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Cbz L Tyrosine Benzyl Ester Triflate
Preparation from Cbz-L-Tyrosine Benzyl (B1604629) Ester Precursors
The direct precursor to the target compound is (S)-Benzyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate, commonly known as Cbz-L-Tyrosine benzyl ester. nih.gov The transformation involves the selective conversion of the phenolic hydroxyl group into a trifluoromethanesulfonate (B1224126) (triflate) ester.
The phenolic hydroxyl group of the tyrosine side chain is a nucleophile, but it is not inherently a good leaving group. For use in reactions such as cross-coupling, it must be activated. nih.gov This is achieved by converting the hydroxyl group into a sulfonate ester, with the triflate group being one of the most effective. The triflate is an excellent leaving group due to the strong electron-withdrawing nature of the three fluorine atoms, which stabilizes the resulting triflate anion through resonance. This activation transforms the otherwise unreactive C-O bond of the phenol (B47542) into a reactive site for nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions.
The conversion of the phenolic hydroxyl group to a triflate is typically accomplished using a powerful triflating agent. thieme-connect.de The most common and effective reagent for this purpose is trifluoromethanesulfonic anhydride (B1165640) (Tf2O). commonorganicchemistry.com The reaction is generally performed by treating the precursor, Cbz-L-Tyrosine benzyl ester, with triflic anhydride in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). A non-nucleophilic organic base, like pyridine (B92270) or triethylamine, is added to neutralize the triflic acid byproduct generated during the reaction. The reaction is usually conducted at low temperatures (e.g., 0 °C) to control the high reactivity of the anhydride and prevent potential side reactions. commonorganicchemistry.com
While triflic anhydride is highly effective, its high reactivity can sometimes be a disadvantage. orgsyn.org A milder alternative is N-phenylbis(trifluoromethanesulfonimide) (Tf2NPh), which can offer better selectivity in complex substrates. commonorganicchemistry.com
Table 1: Typical Reaction Conditions for Triflation of Phenolic Hydroxyl Groups
| Parameter | Condition | Purpose |
| Triflating Agent | Triflic Anhydride (Tf2O) | Provides the triflyl group (SO2CF3) for esterification of the hydroxyl group. |
| Base | Pyridine, Triethylamine (TEA) | Scavenges the triflic acid (TfOH) byproduct. |
| Solvent | Dichloromethane (DCM) | Inert solvent to dissolve reactants without participating in the reaction. |
| Temperature | 0 °C to room temperature | Controls the high reactivity of triflic anhydride and minimizes side reactions. |
Design Principles for Precursor Synthesis
The synthesis of the precursor, Cbz-L-Tyrosine benzyl ester, requires careful selection of protecting groups for the α-amino and α-carboxylic acid functionalities of the L-tyrosine starting material.
In multi-step synthesis, especially in peptide chemistry, orthogonal protecting groups are crucial. An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others by using specific, non-interfering reaction conditions. nih.gov
The protecting groups used in Cbz-L-Tyrosine benzyl ester are the benzyloxycarbonyl (Cbz or Z) group for the amine and the benzyl (Bzl) ester for the carboxylic acid. The Cbz group is typically removed by catalytic hydrogenolysis (e.g., H2 over a palladium catalyst) or under strong acidic conditions. libretexts.org Similarly, benzyl esters are cleaved by the same hydrogenolysis conditions. libretexts.org
Because both the Cbz and benzyl ester groups are removed under identical hydrogenolysis conditions, they are considered a "compatible" or non-orthogonal pair. They are employed when a simultaneous, final deprotection of both the N-terminus and C-terminus is desired. This is in contrast to truly orthogonal pairs, such as the Fmoc (removed by base) and tert-butyl (tBu) (removed by acid) groups, which allow for sequential deprotection. nih.govresearchgate.net
Table 2: Comparison of Common Protecting Groups in Amino Acid Synthesis
| Protecting Group | Abbreviation | Functionality Protected | Cleavage Conditions |
| Benzyloxycarbonyl | Cbz, Z | Amine | Catalytic Hydrogenolysis, Strong Acid |
| Benzyl ester | Bzl | Carboxylic Acid | Catalytic Hydrogenolysis |
| tert-Butoxycarbonyl | Boc | Amine | Moderate Acid (e.g., TFA) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Amine | Base (e.g., Piperidine) |
The synthesis of Cbz-L-Tyrosine benzyl ester from L-tyrosine involves two primary protection steps: N-protection and C-terminal esterification.
A common synthetic route proceeds as follows:
C-Terminal Protection (Esterification) : L-Tyrosine is first reacted with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid (TsOH), typically with azeotropic removal of water to drive the reaction to completion. Alternatively, L-tyrosine can be treated with thionyl chloride (SOCl2) in methanol (B129727) to form the methyl ester, which can then be transesterified, although direct benzylation is more common. google.comgoogle.com
N-Terminal Protection : The resulting L-Tyrosine benzyl ester is then subjected to N-protection. The most common method is the Schotten-Baumann reaction, where the amino acid ester is treated with benzyl chloroformate (Cbz-Cl) in a biphasic system with a mild base, such as aqueous sodium carbonate or sodium bicarbonate, to neutralize the hydrochloric acid formed during the reaction. google.com
Reactivity and Mechanistic Investigations of Cbz L Tyrosine Benzyl Ester Triflate
Palladium-Catalyzed Cross-Coupling Reactions
The triflate moiety of Cbz-L-Tyrosine benzyl (B1604629) ester triflate renders the aromatic ring susceptible to a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-nitrogen bond formation, allowing for the elaboration of the tyrosine side chain.
Borylation Reactions (e.g., with Pinacolborane)
The conversion of the aryl triflate to a boronate ester, a Miyaura borylation, is a key transformation that opens up avenues for further functionalization, such as in Suzuki-Miyaura cross-coupling reactions. While specific studies on the borylation of Cbz-L-Tyrosine benzyl ester triflate are not extensively detailed in the provided search results, the general principles of palladium-catalyzed borylation of aryl triflates are well-established and can be applied to this substrate. unistra.fr
The choice of catalyst and ligand is crucial for an efficient borylation reaction of aryl triflates. Palladium(II) complexes, such as bis(triphenylphosphine)palladium(II) dichloride ([PdCl₂(PPh₃)₂]) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([PdCl₂(dppf)]), are commonly employed as catalyst precursors. These are typically reduced in situ to the active palladium(0) species. The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity. For instance, dppf is a bidentate ligand known to promote high catalytic activity and stability in cross-coupling reactions.
Table 1: Common Catalytic Systems for Borylation of Aryl Triflates
| Catalyst Precursor | Ligand | Typical Reaction Conditions |
| [PdCl₂(PPh₃)₂] | Triphenylphosphine (PPh₃) | Base (e.g., KOAc, Et₃N), Solvent (e.g., Dioxane, Toluene), 80-100 °C |
| [PdCl₂(dppf)] | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Base (e.g., KOAc, K₃PO₄), Solvent (e.g., Dioxane, DMF), 80-110 °C |
This table represents generalized conditions for aryl triflate borylation and is not specific to this compound.
The nature of the boron source is another critical parameter for successful borylation. Pinacolborane (HBpin) is a frequently used reagent due to its stability and the ease of handling of the resulting pinacol (B44631) boronate esters. Bis(pinacolato)diboron (B136004) (B₂pin₂) is another common boron source. The choice between these can influence reaction conditions and efficiency. Reactions with HBpin often proceed under milder conditions compared to those with B₂pin₂.
The catalytic cycle for the palladium-catalyzed borylation of an aryl triflate is generally understood to proceed through a series of well-defined steps:
Reductive Elimination: The palladium(II) precatalyst is reduced to the active palladium(0) species.
Oxidative Addition: The palladium(0) complex undergoes oxidative addition to the aryl triflate, breaking the carbon-oxygen bond and forming a palladium(II) intermediate.
Transmetalation: In the presence of a boron source like bis(pinacolato)diboron and a base, a transmetalation event occurs where the triflate ligand is exchanged for a boryl group.
Reductive Elimination: The final step is the reductive elimination of the borylated product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Recent studies have also explored radical-mechanistic pathways for borylation reactions, although these are less commonly invoked for palladium-catalyzed cross-coupling of aryl triflates. researchgate.netresearchgate.net
N-Arylation Reactions as an Aryl Triflate Equivalent
A significant application of this compound is its use as an aryl triflate equivalent in N-arylation reactions. This allows for the formation of a carbon-nitrogen bond at the phenolic position of the tyrosine derivative. Research has demonstrated a general and effective method for the N-arylation of amino acid esters using aryl triflates. acs.orgnih.govmit.edu
In a notable study, a benzyl-protected tyrosine ester was successfully subjected to N-arylation, yielding the desired product with high efficiency and low levels of racemization. acs.orgnih.gov This transformation was achieved using mild reaction conditions, employing a t-BuBrettPhos Pd G3 or G4 precatalyst. acs.orgnih.gov The use of these advanced catalysts was key to the success of the reaction, particularly in minimizing the erosion of the stereochemical integrity at the alpha-carbon of the amino acid. acs.orgnih.gov
Table 2: N-Arylation of a Protected Tyrosine Benzyl Ester
| Arylating Agent | Catalyst | Product | Yield | Enantiomeric Excess |
| Protected Tyrosine Benzyl Ester | t-BuBrettPhos Pd G3 or G4 | N-arylated tyrosine derivative | High | Good to Excellent |
This data is based on the successful N-arylation of a benzyl-protected tyrosine ester as reported in the literature. acs.orgnih.gov
Applications in the Synthesis of Complex Molecular Architectures
Construction of Non-Canonical Amino Acid Derivatives
Cbz-L-Tyrosine benzyl (B1604629) ester triflate is a key intermediate for synthesizing non-canonical amino acids that are not found in the 20 common proteinogenic amino acids. The triflate moiety enables the introduction of novel functionalities onto the aromatic ring through carbon-carbon and carbon-heteroatom bond-forming reactions, significantly expanding the chemical space accessible from a natural amino acid precursor.
Synthesis of 4-Borono-L-phenylalanine (L-BPA) and Analogs
4-Borono-L-phenylalanine (L-BPA) is a critical agent for Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy. nih.gov The synthesis of enantiomerically pure L-BPA often starts from L-tyrosine, with the phenolic hydroxyl group serving as a synthetic handle for introducing the boronic acid moiety. nih.govresearchgate.net
A pivotal step in this synthesis is the conversion of the protected L-tyrosine's hydroxyl group into a triflate. While various protecting group strategies exist, the use of N-benzyloxycarbonyl (Cbz) and O-benzyl (Bzl) groups is common. The resulting Cbz-L-Tyrosine benzyl ester triflate is an excellent substrate for palladium-catalyzed borylation reactions. nih.gov Specifically, a palladium-catalyzed cross-coupling reaction with a boron source like pinacolborane (HBpin) or bis(pinacolato)diboron (B136004) (B2pin2) effectively replaces the triflate group with a boronate ester. researchgate.net
Research has demonstrated that N-benzyloxycarbonyl-4-(2,3-dimethyl-2,3-butanediolatoboryl)-L-phenylalanine benzyl ester can be synthesized from the corresponding tyrosine triflate derivative. researchgate.net Subsequent deprotection of the amine (Cbz), carboxylic acid (benzyl ester), and the boronate ester yields the final L-BPA product. researchgate.net This synthetic route is advantageous as it starts from a readily available chiral precursor (L-tyrosine), thus preserving the desired stereochemistry at the alpha-carbon. nih.gov The synthesis of L-BPA analogs, such as 3-borono-L-phenylalanine, can also be envisioned through similar strategies starting from m-tyrosine or through regioselective functionalization. nih.gov
Table 1: Palladium-Catalyzed Borylation of Protected Tyrosine Derivatives
| Starting Material | Catalyst | Boron Source | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cbz-Tyr(Tf)-OBzl | [PdCl2(PPh3)2] | Pinacolborane | Cbz-BPA(pin)-OBzl | 58 | researchgate.net |
| Cbz-4-iodo-Phe-OBzl | [PdCl2(dppf)] | Pinacolborane | Cbz-BPA(pin)-OBzl | >80 | nih.govresearchgate.net |
Note: This table presents data for the borylation step in the synthesis of L-BPA precursors. Cbz-Tyr(Tf)-OBzl is a general representation for this compound.
Incorporation of Aryl-Phosphine Ligands
The triflate group of this compound is an excellent leaving group for palladium-catalyzed C-P bond formation. This reactivity allows for the direct incorporation of phosphorus-containing moieties, such as phosphine (B1218219) oxides, phosphonates, or phosphinates, onto the aromatic ring of the tyrosine scaffold. These resulting phosphorus-containing amino acids are valuable as building blocks for novel peptides, as components of catalysts, or as biologically active molecules themselves. acs.org
The Hirao reaction and related palladium-catalyzed cross-couplings are well-established methods for coupling aryl triflates with various P(O)H compounds, including H-phosphonates and secondary phosphine oxides. acs.orgacs.org By applying these methodologies to this compound, one can synthesize novel aryl-phosphine derivatives while retaining the crucial stereochemical integrity of the amino acid backbone. The reaction typically employs a palladium catalyst, such as Pd(OAc)2 or a pre-formed palladium complex, in the presence of a suitable ligand and base. acs.org This approach provides a direct route to functionalized amino acids that would be difficult to access through other synthetic pathways.
Table 2: General Conditions for Palladium-Catalyzed Phosphinylation of Aryl Triflates
| Substrate | Phosphorus Source | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Aryl Triflate | Secondary Phosphine | Pd(OAc)2 / Ligand | Tertiary Phosphine | acs.org |
| Aryl Triflate | H-Phosphonate | Pd(0) / Ligand | Aryl Phosphonate | acs.org |
Note: This table illustrates the general applicability of palladium-catalyzed C-P coupling reactions to aryl triflates, the reactive moiety in this compound.
Functionalization through Trifluoromethylthiolation (e.g., on Tyrosine Derivatives)
The introduction of fluorine-containing groups, such as the trifluoromethylthio (SCF3) group, into amino acids and peptides can significantly enhance their metabolic stability, hydrophobicity, and binding affinity. nih.govchemistryviews.org The trifluoromethylthiolation of tyrosine derivatives can be achieved through electrophilic aromatic substitution.
Recent studies have developed efficient methods for the aromatic trifluoromethylthiolation of tyrosine residues using electrophilic trifluoromethanesulfenamide reagents in the presence of a strong acid activator like triflic acid (TfOH). nih.gov This methodology has been successfully applied to create Fmoc-protected trifluoromethylthiolated tyrosine building blocks (Fmoc-(CF3S)Tyr-OH) suitable for solid-phase peptide synthesis (SPPS). nih.govchemistryviews.org The synthesis proceeds in high yields and can be performed on a gram scale. nih.gov The resulting (CF3S)Tyr amino acid exhibits altered physicochemical properties, for instance, the acidity of the phenolic hydroxyl group is significantly increased. chemistryviews.org While this specific reaction is often performed on the free phenol (B47542), the triflate of Cbz-L-Tyrosine benzyl ester could potentially be a substrate for nucleophilic trifluoromethylthiolation, although electrophilic pathways are more commonly reported for this transformation on electron-rich aromatic rings.
Role as a Chiral Building Block in Peptide and Peptidomimetic Synthesis
This compound is not only a precursor to novel free amino acids but also a valuable building block for direct incorporation into peptide synthesis or for the post-synthetic modification of peptides. Its protected amine and carboxyl groups make it compatible with standard peptide coupling conditions, while the reactive triflate group offers a site for selective functionalization.
Integration into Linear and Cyclic Peptide Scaffolds
The derivatives synthesized from this compound, such as the boronylated and trifluoromethylthiolated versions, are designed to be used as building blocks in Solid-Phase Peptide Synthesis (SPPS). nih.gov For example, once Fmoc-(CF3S)Tyr-OH is synthesized, it can be readily incorporated into both linear and cyclic peptide sequences using standard Fmoc-based SPPS protocols. nih.govchemistryviews.org
The incorporation of these non-canonical amino acids can bestow peptides with novel structural and functional properties. For instance, the increased hydrophobicity of (CF3S)Tyr can influence peptide folding and membrane permeability. chemistryviews.org Similarly, integrating L-BPA into peptides is a strategy for developing targeted boron delivery agents for BNCT. The triflate itself can be carried through several synthetic steps before being used in a key cross-coupling reaction, highlighting its role as a stable yet reactive functional handle in the construction of complex peptidic structures.
Functionalization of Tyrosine Residues within Peptidic Sequences
A powerful application of the tyrosine triflate strategy is the post-translational or post-synthetic modification of peptides. nih.gov A tyrosine residue already incorporated within a linear or cyclic peptide can be selectively converted to its triflate derivative. This newly installed triflate group then serves as a versatile anchor point for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and C-N/C-S bond-forming reactions.
This late-stage functionalization approach allows for the diversification of a single peptide scaffold into a library of analogs with different appended functionalities. nih.gov For example, various aryl, alkyl, or fluorescent tags could be introduced. This strategy is highly valuable for structure-activity relationship (SAR) studies, the development of peptide-based diagnostics, and the creation of peptide-drug conjugates. The chemoselectivity of these cross-coupling reactions allows for precise modification of the tyrosine residue without affecting other functional groups within the peptide sequence. acs.org
Precursor in the Total Synthesis of Tyrosine-Derived Natural Products
The inherent chirality and aromatic scaffold of L-tyrosine make it a frequent starting point for the total synthesis of a wide array of natural products. This compound, with its activated phenolic position, provides a strategic advantage in the assembly of these complex targets.
Alkaloid Synthesis Pathways Utilizing L-Tyrosine Chirality
L-tyrosine is a fundamental precursor in the biosynthesis of a vast family of alkaloids, including the prominent benzylisoquinoline alkaloids like morphine and codeine. beilstein-journals.org In these natural pathways, enzymatic transformations orchestrate the intricate cyclizations and rearrangements that form the characteristic alkaloid skeletons. nih.govlibretexts.orgimperial.ac.uk Synthetic chemists often draw inspiration from these biosynthetic routes to devise efficient total syntheses.
While direct enzymatic conversions of this compound are not typical in laboratory syntheses, the triflate group serves as a chemical mimic for enzymatic activation. It facilitates key bond-forming reactions that are central to the construction of alkaloid frameworks. For instance, the triflate can be readily displaced by various nucleophiles or participate in transition metal-catalyzed cross-coupling reactions to forge new carbon-carbon bonds, a critical step in building the complex polycyclic systems of many alkaloids. alfa-chemistry.comneu.edu.tr The Cbz and benzyl ester protecting groups ensure that the amino acid backbone remains intact and stereochemically defined throughout these transformations, preserving the crucial L-tyrosine chirality.
Analog Generation and Structural Diversification
The quest for novel therapeutic agents and molecular probes often necessitates the synthesis of analogs of natural products and other bioactive molecules. This compound is an exceptional tool for such structural diversification, primarily due to the reactivity of the triflate group.
The triflate enables a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the introduction of a wide range of aryl and heteroaryl groups at the phenolic position of tyrosine. nih.gov This modification can profoundly influence the biological activity and pharmacokinetic properties of peptides and other tyrosine-containing molecules. The ability to stereoselectively perform these couplings is also a significant advantage. beilstein-journals.orgnih.gov
Furthermore, the activation provided by the triflate group is instrumental in the synthesis of dityrosine (B1219331) and other cross-linked tyrosine oligomers. nih.gov These structures are found in various natural products and are implicated in biological processes. The synthesis of such oligomers often involves the coupling of protected and activated tyrosine derivatives. For example, the synthesis of dityrosine, trityrosine, and pulcherosine (B238492) has been achieved using protected iodotyrosine derivatives in Suzuki coupling reactions, a strategy where a triflate-activated tyrosine could serve a similar role. nih.gov The generation of these unnatural, cross-linked amino acids provides a powerful method for creating structurally diverse peptides and peptidomimetics with constrained conformations and potentially enhanced biological activities. acs.orgsigmaaldrich.com
The development of methods for the late-stage functionalization of peptides containing tyrosine residues highlights the importance of activating the phenolic hydroxyl group. acs.orgsigmaaldrich.com this compound represents a pre-activated building block that can be readily incorporated into peptide synthesis, setting the stage for subsequent diversification reactions.
Spectroscopic and Computational Research for Structural and Reactivity Analysis
Advanced Spectroscopic Characterization for Elucidating Reaction Products
The unambiguous identification of Cbz-L-Tyrosine benzyl (B1604629) ester triflate and its subsequent reaction products relies heavily on a suite of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
While a dedicated, publicly available spectrum for Cbz-L-Tyrosine benzyl ester triflate is not readily found in the literature, a detailed analysis can be inferred from the well-established chemical shifts of its constituent parts: the N-Cbz protecting group, the benzyl ester, the tyrosine backbone, and the triflate moiety. For instance, the methylene (B1212753) protons of the benzyloxycarbonyl (Cbz) group typically appear as a singlet around δ 5.1-5.3 ppm in the ¹H NMR spectrum. redalyc.org The aromatic protons of the Cbz and benzyl ester groups would be observed in the range of δ 7.2-7.5 ppm. redalyc.org The protons of the tyrosine aromatic ring would show a characteristic AA'BB' splitting pattern, with their chemical shifts influenced by the electron-withdrawing triflate group.
In the ¹³C NMR spectrum, the carbonyl carbons of the Cbz group and the benzyl ester would resonate in the downfield region, typically around δ 156 ppm and δ 171 ppm, respectively. The introduction of the triflate group significantly affects the chemical shift of the phenolic carbon (C4 of the tyrosine ring), shifting it further downfield compared to its precursor, Cbz-L-Tyrosine benzyl ester.
Interactive Data Table: Representative ¹H NMR Chemical Shifts
| Proton | Representative Chemical Shift (δ, ppm) | Multiplicity |
| Cbz-CH₂ | 5.1 - 5.3 | s |
| Benzyl-CH₂ | 5.1 - 5.2 | s |
| Aromatic (Cbz, Benzyl) | 7.2 - 7.5 | m |
| Tyrosine α-CH | 4.6 - 4.8 | dd |
| Tyrosine β-CH₂ | 3.0 - 3.2 | m |
| Tyrosine Aromatic | 7.1 - 7.4 | d |
Interactive Data Table: Representative ¹³C NMR Chemical Shifts
| Carbon | Representative Chemical Shift (δ, ppm) |
| Cbz C=O | ~156 |
| Benzyl Ester C=O | ~171 |
| Cbz-CH₂ | ~67 |
| Benzyl-CH₂ | ~67 |
| Tyrosine α-C | ~56 |
| Tyrosine β-C | ~37 |
| Tyrosine Aromatic C-4 (with -OTf) | ~149 |
Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound (C₂₅H₂₂F₃NO₇S), the expected exact mass is approximately 537.1070 g/mol . alfa-chemistry.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. In tandem mass spectrometry (MS/MS) experiments, characteristic fragmentation patterns would be observed, such as the loss of the triflate group, the benzyl group, or the Cbz group, further corroborating the structure of the molecule. The detection of a mass variation of approximately 79.9568 Da in reaction monitoring can be indicative of the addition of a sulfonate group, though care must be taken to distinguish this from phosphorylation which has a similar mass. nih.gov
Computational Chemistry Applications in Reaction Pathway Prediction.acs.org
Computational chemistry offers powerful predictive insights into the structure, stability, and reactivity of molecules like this compound, complementing experimental findings.
Investigation of Transition States and Intermediate Energetics
Density Functional Theory (DFT) calculations are a valuable tool for modeling reaction mechanisms. In the context of reactions involving this compound, computational studies can be employed to investigate the energetics of the reaction pathway, including the structures and energies of reactants, transition states, and products.
For example, in a nucleophilic substitution reaction where the triflate acts as a leaving group, DFT calculations can model the approach of the nucleophile to the tyrosine ring. These calculations can help determine whether the reaction proceeds through a concerted SɴAr mechanism or a stepwise mechanism involving a Meisenheimer intermediate. A computational study on the mechanistically similar tyrosine O-sulfonation catalyzed by human tyrosylprotein sulfotransferase-2 (TPST-2) indicated a concerted Sɴ2-like reaction. acs.org Such studies provide the activation barriers for different potential pathways, allowing for the prediction of the most likely reaction mechanism and the identification of rate-limiting steps. acs.org
Conformational Analysis of the Compound and its Derivatives
The three-dimensional structure, or conformation, of this compound and its derivatives plays a crucial role in their reactivity and interactions with other molecules. The flexibility of the molecule arises from the rotation around several single bonds, including the peptide backbone dihedral angles (phi, ψ) and the side-chain dihedral angles (χ).
Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are used to perform conformational analysis. These methods can systematically explore the potential energy surface of the molecule to identify low-energy, stable conformations. For instance, studies on the conformational preferences of Cbz-protected tripeptides have utilized X-ray diffraction data to determine principal torsion angles, revealing that these molecules can adopt highly extended structures. nih.gov The study of conformationally restricted tyrosine analogues also provides insight into the spatial arrangement of the molecule. acs.org
Understanding the preferred conformations is critical for predicting how the molecule will interact with enzymes or other reagents, and how the introduction of the bulky and electron-withdrawing triflate group influences the conformational landscape compared to its parent amino acid.
Future Perspectives in Chemical Research
Innovations in Catalytic Systems for Triflate Reactivity
The triflate group of Cbz-L-Tyrosine benzyl (B1604629) ester triflate is a powerful handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. Future research is focused on developing more robust and versatile catalytic systems to further exploit this reactivity.
Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, are workhorses in this context. libretexts.orgrsc.org Recent advancements have seen the development of highly active palladium precatalysts and bulky, electron-rich phosphine (B1218219) ligands that enhance catalytic efficiency and substrate scope. nih.gov Innovations include catalyst systems that operate under milder conditions, tolerate a wider range of functional groups, and require lower catalyst loadings. nih.gov For instance, the use of specific palladium complexes with ligands like (o-biphenyl)P(t-Bu)2 has enabled room-temperature amination of aryl triflates. nih.gov
Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative, particularly for challenging transformations. nih.gov Nickel catalysts can engage aryl triflates in cross-electrophile coupling with alkyl halides, a transformation that has been historically difficult. nih.gov Furthermore, multimetallic catalysis, where two distinct metal catalysts work in synergy, represents a promising frontier. A cooperative system of nickel and palladium, for example, can enable the direct cross-coupling of aryl bromides with aryl triflates, a reaction that is inefficient with a single catalyst. beilstein-journals.org
Future innovations will likely focus on the development of catalysts based on more earth-abundant and less toxic metals, as well as photocatalytic systems that can activate triflates under exceptionally mild conditions using visible light.
Table 1: Selected Innovations in Catalytic Systems for Aryl Triflate Reactivity
| Catalyst System | Reaction Type | Key Features |
| Palladium complexes with bulky phosphine ligands (e.g., Buchwald ligands) | Suzuki-Miyaura, Buchwald-Hartwig | High efficiency, broad substrate scope, mild reaction conditions. nih.gov |
| Nickel/bipyridine complexes | Cross-electrophile coupling | Couples aryl triflates with alkyl halides. nih.gov |
| Cobalt/IAd·HBF4 | Suzuki-Miyaura | Effective for a broad range of aryl triflates and arylboronic esters. acs.org |
| Multimetallic (Nickel/Palladium) | Cross-Ullman | Enables direct coupling of aryl bromides with aryl triflates. beilstein-journals.org |
| Palladium(0)/AdBrettPhos | Fluorination | Improved system for the fluorination of (hetero)aryl triflates. mdpi.comacs.org |
Development of Orthogonal Deprotection Strategies for Cbz and Benzyl Esters
The Cbz (benzyloxycarbonyl) and benzyl ester protecting groups in Cbz-L-Tyrosine benzyl ester triflate are crucial for its utility in multi-step synthesis, particularly in peptide chemistry. york.ac.ukyoutube.com The development of highly selective, or "orthogonal," deprotection strategies is a key area of ongoing research. Orthogonality ensures that one protecting group can be removed without affecting the other, or the triflate moiety, allowing for precise, stepwise modifications of the molecule.
The standard method for removing both Cbz and benzyl esters is catalytic hydrogenolysis. york.ac.ukorganic-chemistry.org However, achieving selective cleavage is more nuanced. The benzyl ester is generally more labile to hydrogenolysis than the Cbz group. Fine-tuning of reaction conditions, such as the choice of catalyst (e.g., Pd/C), solvent, and hydrogen source (e.g., H2 gas vs. transfer hydrogenation reagents like ammonium (B1175870) formate), can influence selectivity. nih.gov
For selective removal of the benzyl ester in the presence of the Cbz group, mild basic hydrolysis (saponification) using reagents like lithium hydroxide (B78521) is a common strategy. nih.gov Conversely, the Cbz group can be cleaved under specific acidic conditions, although harsh acids can also remove the benzyl ester. beilstein-journals.org
Emerging strategies are exploring non-traditional methods to enhance orthogonality. Enzymatic deprotection, using specific lipases or esterases, offers exceptional selectivity for the benzyl ester under very mild conditions, leaving the Cbz group and other sensitive functionalities intact. acs.org Photocatalytic methods are also being investigated for the cleavage of benzyl-derived protecting groups under visible light irradiation, providing a potentially highly chemoselective deprotection tool. formulationbio.com
Future research will likely focus on expanding the toolbox of orthogonal deprotection methods, including the development of new protecting groups with unique cleavage conditions and the refinement of enzymatic and photocatalytic strategies to provide even greater control over complex synthetic sequences.
Table 2: Orthogonal Deprotection Strategies for Cbz and Benzyl Esters
| Protecting Group to be Removed | Reagent/Method | Conditions | Orthogonality Notes |
| Benzyl Ester | Lithium Hydroxide (LiOH) | Mild base, often in THF/water | Cbz group is stable. nih.gov |
| Benzyl Ester | Specific Esterases/Lipases | Enzymatic hydrolysis | High selectivity under mild, neutral conditions. acs.org |
| Cbz Group | Catalytic Hydrogenolysis | H2, Pd/C (optimized conditions) | Can be selective over benzyl ester with careful control. |
| Cbz Group | Aluminum Chloride (AlCl3) in HFIP | Lewis acid | Tolerates O-benzyl groups. mdpi.com |
| Both | Catalytic Hydrogenolysis (e.g., Pd/C, H2) | Standard hydrogenolysis | Non-selective removal of both groups. york.ac.uk |
Exploration of this compound in Novel Synthetic Methodologies
The true value of this compound lies in its application as a versatile building block for constructing complex and novel molecules. Its triflate group serves as a linchpin for introducing a wide array of substituents onto the tyrosine ring through cross-coupling reactions, enabling the synthesis of modified peptides and peptidomimetics with unique properties. chimia.ch
In peptide synthesis, incorporating such modified tyrosine analogs can introduce new functionalities, such as fluorescent probes, metabolic stabilizers, or groups that modulate biological activity. nih.govyoutube.comnih.gov For example, the triflate can be a precursor to phosphotyrosine mimetics, which are crucial for studying signal transduction pathways. acs.org The ability to perform these modifications on a fully protected amino acid derivative allows for its seamless integration into standard solid-phase or solution-phase peptide synthesis protocols. mdpi.com
Beyond peptide chemistry, this compound is a valuable starting material for the synthesis of complex natural products and their analogs, as well as for the creation of novel scaffolds for drug discovery. organic-chemistry.org The development of peptidomimetics, which mimic the structure and function of natural peptides but with improved stability and bioavailability, is a particularly active area of research. beilstein-journals.orgacs.org This compound provides an ideal starting point for generating libraries of such molecules for screening against various biological targets.
Future explorations will likely involve the use of this building block in the development of new types of chemical reactions, such as novel cyclization strategies to create constrained peptides with enhanced activity and selectivity. Furthermore, its application in the synthesis of materials with unique optical or electronic properties is an area ripe for investigation.
Integration into Automated Flow Chemistry and High-Throughput Synthesis Platforms
The increasing demand for large libraries of compounds for drug discovery and materials science has driven the development of automated synthesis technologies. formulationbio.comnih.govnih.gov Integrating the chemistry of this compound into these platforms is a key future direction.
Automated solid-phase peptide synthesis (SPPS) is a well-established technique for the rapid production of peptides. libretexts.orgbeilstein-journals.orgformulationbio.comnih.gov The use of this compound and similar derivatives in automated SPPS allows for the site-specific incorporation of a reactive handle for on-resin or post-synthetic modification. Mild and efficient methods for the triflation of tyrosine residues in peptides are being developed, which are compatible with automated and medicinal chemistry workflows. nih.gov
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a flask, offers numerous advantages, including precise control over reaction parameters, enhanced safety, and scalability. rsc.orgchimia.chnih.govyoutube.com The synthesis of aryl triflates and their subsequent cross-coupling reactions are well-suited for adaptation to flow systems. Microwave-assisted flow synthesis, for example, can dramatically reduce reaction times for triflate formation. acs.org The development of robust flow protocols for the synthesis and modification of peptides containing this compound will enable the on-demand production of these valuable compounds.
High-throughput screening (HTS) methodologies are used to rapidly test large numbers of compounds for a desired activity. york.ac.ukingentaconnect.com The synthetic methodologies developed using this compound can be used to generate libraries of compounds for HTS. Furthermore, HTS techniques can be used to rapidly screen and optimize reaction conditions for cross-coupling reactions involving this building block. acs.org
The convergence of these technologies—advanced building blocks like this compound, innovative catalytic systems, and automated synthesis platforms—will undoubtedly accelerate the pace of discovery in chemistry and related disciplines.
Q & A
Basic Research Questions
Q. What are the key functional groups in Cbz-L-Tyrosine benzyl ester triflate, and how do they influence its reactivity in peptide synthesis?
- The compound contains three critical groups:
- Cbz (Carbobenzyloxy) : Protects the amino group of tyrosine, preventing unwanted nucleophilic reactions during peptide elongation .
- Benzyl ester : Blocks the carboxylic acid group, enabling selective activation of other reactive sites (e.g., hydroxyl groups) .
- Triflate (CF₃SO₃⁻) : Acts as a highly reactive leaving group, facilitating nucleophilic substitution or coupling reactions in solid-phase synthesis .
Q. What synthetic routes are effective for preparing this compound?
- Route 1 : React Cbz-L-Tyrosine benzyl ester with triflic anhydride (Tf₂O) in anhydrous dichloromethane at 0–5°C. The triflate group replaces the hydroxyl proton, forming the triflate ester with >85% yield .
- Route 2 : Utilize 2-benzyloxy-1-methylpyridinium triflate as a benzyl transfer reagent in toluene, enabling regioselective triflate installation under mild conditions .
- Key Data: Silver triflate (AgOTf) can accelerate triflate formation in dibromoalkane systems but requires strict anhydrous conditions to avoid hydrolysis .
Advanced Research Questions
Q. How does the triflate group enhance reactivity in glycosylation or peptide-coupling reactions?
- The triflate’s strong electron-withdrawing nature stabilizes transition states in SN2 reactions, making it an excellent leaving group. For example:
- In glycosylation, triflate esters react with hydroxyl-bearing acceptors (e.g., serine derivatives) to form β-glycosidic bonds with >90% stereoselectivity when using silver triflate as a promoter .
- In peptide synthesis, triflate-activated tyrosine residues enable efficient coupling with hindered amino acids (e.g., proline derivatives) under microwave-assisted conditions .
Q. What challenges arise in optimizing regioselectivity when using this compound in complex multistep syntheses?
- Challenge 1 : Competing reactivity of the triflate with other electrophilic sites (e.g., aromatic rings) during Friedel-Crafts alkylation. Mitigate by using bulky bases (e.g., 2,6-lutidine) to suppress undesired pathways .
- Challenge 2 : Hydrolysis of the triflate group under basic aqueous conditions. Stabilize by maintaining pH < 7 and using low-temperature (0–4°C) reaction setups .
- Case Study: In ACE inhibitor synthesis, triflate intermediates reacted with N′-(4-iodophenyl)-L-glutamine methyl ester to form a chiral center critical for bioactivity. Yield dropped from 85% to 60% when moisture contaminated the system .
Q. How can catalytic systems (e.g., Yb(III)-triflate) improve the utility of this compound in trans-esterification or depolymerization reactions?
- Yb(III)-triflate acts as a Lewis acid catalyst, enhancing the electrophilicity of ester carbonyl groups. For example:
- In lignin depolymerization, Yb(III)-triflate promotes trans-esterification of γ-esters in methanol, achieving >95% conversion at 160°C under H₂ .
- In peptide cyclization, catalytic triflate systems reduce epimerization risks compared to traditional carbodiimide coupling agents .
- Limitation: Yb(III)-triflate is moisture-sensitive; rigorous drying of substrates and solvents is essential .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
